Dibutylammonium bromide

Descripción general

Descripción

Dibutylammonium bromide is an organic salt with the chemical formula (C₄H₉)₂NH₂Br. It is a member of the ammonium bromide family and is commonly used in various chemical processes and research applications. This compound is known for its role in the preparation of perovskite devices and other advanced materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dibutylammonium bromide can be synthesized through the reaction of dibutylamine with hydrobromic acid. The reaction typically involves the following steps:

Reaction: Dibutylamine is reacted with hydrobromic acid in an aqueous solution.

Crystallization: The resulting solution is then evaporated to obtain this compound crystals.

Purification: The crystals are purified through recrystallization to achieve high purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Reaction: Large quantities of dibutylamine and hydrobromic acid are reacted in a controlled environment.

Continuous Crystallization: The solution is continuously evaporated and crystallized to ensure a steady supply of the compound.

Automated Purification: Advanced purification techniques, such as automated recrystallization, are employed to maintain consistent quality.

Análisis De Reacciones Químicas

Types of Reactions: Dibutylammonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Acid-Base Reactions: As an ammonium salt, it can act as a proton donor in acid-base reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.

Reaction Conditions: These reactions are typically carried out in polar solvents such as water or alcohols, under mild to moderate temperatures.

Major Products:

Substitution Products: Depending on the nucleophile, the major products can include dibutylamine derivatives with different functional groups.

Acid-Base Products: The reaction with bases results in the formation of dibutylamine and the corresponding salt of the base.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Precursor

- Dibutylammonium bromide is utilized as a precursor in the synthesis of various organic compounds. Its role as a quaternary ammonium salt aids in facilitating reactions that require ionic interactions or phase transfer catalysis.

Ionic Liquids

- This compound is often studied within the context of ionic liquids, where it serves as a model for understanding the behavior of ionic species in solution. Its low volatility and thermal stability make it an ideal candidate for research into solvent properties and reactivity.

Biological Applications

Biological Interactions

- Research indicates that this compound can influence biological systems, particularly in studies involving ionic liquids. It has been examined for its effects on cellular membranes and protein stability, making it relevant for biophysical studies.

Drug Delivery Systems

- Ongoing investigations are exploring the potential of this compound in drug delivery applications. Its ability to form complexes with various therapeutic agents may enhance the efficacy and bioavailability of drugs.

Medical Applications

Therapeutic Potential

- The compound is being researched for its therapeutic applications, particularly in drug formulation and delivery systems. The unique properties of this compound may allow for improved solubility and stability of pharmaceutical compounds.

Industrial Applications

Perovskite Solar Cells

- This compound plays a significant role in the production of perovskite solar cells. Its high purity and consistent performance contribute to the efficiency of these devices, which are at the forefront of renewable energy technology.

Advanced Materials

- The compound is also utilized in the development of other advanced materials, leveraging its chemical properties to enhance material performance in various applications.

Case Study 1: Perovskite Solar Cells

A study demonstrated that incorporating this compound into perovskite formulations improved the stability and efficiency of solar cells. The compound's role as a stabilizing agent was pivotal in enhancing light absorption and charge transport within the cell structure.

Case Study 2: Drug Delivery Systems

Research on this compound's interaction with specific drugs showed promising results in enhancing drug solubility and controlled release profiles. This application is particularly relevant for poorly soluble medications, where improved bioavailability can lead to better therapeutic outcomes.

Summary Table of Applications

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Chemistry | Synthesis precursor | Facilitates organic reactions |

| Biology | Study of ionic liquid interactions | Insights into cellular interactions |

| Medicine | Drug delivery systems | Enhanced solubility and stability |

| Industry | Production of perovskite solar cells | Improved efficiency and stability |

Mecanismo De Acción

The mechanism by which dibutylammonium bromide exerts its effects is primarily through its role as a source of bromide ions and dibutylammonium ions. These ions participate in various chemical reactions, facilitating the formation of new compounds and materials. The molecular targets and pathways involved include:

Bromide Ions: Act as nucleophiles in substitution reactions.

Dibutylammonium Ions: Participate in acid-base reactions and can form hydrogen bonds with other molecules.

Comparación Con Compuestos Similares

Tetrabutylammonium Bromide: Another ammonium bromide compound with similar properties but a larger molecular structure.

Dibutylammonium Acetate: Similar in structure but with an acetate ion instead of a bromide ion.

Dibutylammonium Propanoate: Similar in structure but with a propanoate ion instead of a bromide ion

Uniqueness: Dibutylammonium bromide is unique due to its specific combination of dibutylammonium and bromide ions, which confer distinct chemical properties and reactivity. Its high purity and consistent performance make it particularly valuable in the production of advanced materials such as perovskite solar cells.

Actividad Biológica

Dibutylammonium bromide (DBAB) is a quaternary ammonium salt that has garnered attention for its biological activities, particularly in antimicrobial applications. This article explores the synthesis, characterization, and biological evaluation of DBAB, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.

Synthesis of this compound

DBAB can be synthesized through a metathesis reaction involving dibutylamine and an appropriate bromide source. The typical synthesis involves the following steps:

- Reactants : Dibutylamine and bromobutane.

- Reaction Conditions : The reaction is usually conducted in a solvent like acetonitrile under reflux conditions.

- Yield : High yields (up to 93%) are achievable with proper reaction monitoring using techniques such as TLC (Thin Layer Chromatography).

Antimicrobial Activity

DBAB exhibits significant antibacterial activity against various pathogenic bacteria. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that DBAB's antibacterial mechanism likely involves disrupting bacterial cell membranes due to its amphiphilic nature.

Comparative Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

In addition to its antimicrobial properties, DBAB has been investigated for cytotoxic effects on cancer cell lines. Research indicates that at concentrations above 0.01 mg/mL, DBAB exhibits cytotoxicity towards various cancer cell lines while showing lower toxicity towards healthy cells.

Cytotoxicity Data

The biological activity of DBAB is attributed to its ability to interact with cellular membranes. The cationic nature of DBAB allows it to disrupt lipid bilayers, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against prokaryotic cells due to their unique membrane structures.

Case Studies

- Antimicrobial Efficacy : A recent study demonstrated that DBAB effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in preventing infections associated with medical devices.

- Cancer Therapy : In vitro studies have shown that DBAB can enhance the efficacy of certain chemotherapeutic agents when used in combination, indicating its potential role as an adjuvant in cancer treatment.

Propiedades

Número CAS |

10435-44-6 |

|---|---|

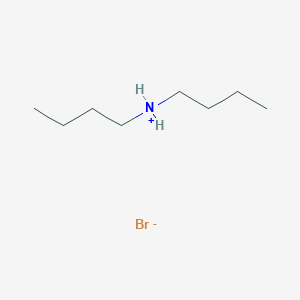

Fórmula molecular |

C8H20BrN |

Peso molecular |

210.16 g/mol |

Nombre IUPAC |

N-butylbutan-1-amine;hydrobromide |

InChI |

InChI=1S/C8H19N.BrH/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H |

Clave InChI |

YCGYSDWVARRPFG-UHFFFAOYSA-N |

SMILES |

CCCC[NH2+]CCCC.[Br-] |

SMILES canónico |

CCCCNCCCC.Br |

Sinónimos |

dibutylammonium bromide |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.